Methanedisulfonic acid
Overview
Description
Methionic acid, also known as methane disulfonic acid, is a sulfur-containing organic compound with the molecular formula CH₄O₆S₂. It is characterized by its high solubility in water and its strong acidic nature. Methionic acid is primarily used in various industrial and chemical processes due to its unique properties.
Mechanism of Action
Target of Action
Methanedisulfonic acid (CH2(SO3H)2) is an organosulfur compound and a disulfonic acid of methane It’s known for its high solubility and strong acidity, comparable to that of sulfuric acid , which suggests it may interact with a wide range of biological and chemical entities.
Biochemical Pathways
For instance, they can participate in reactions involving esterification, alkylation, and polymerization
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is limited. Given its strong acidity and high solubility in water , it’s likely to be readily absorbed and distributed in aqueous environments. Its metabolism and excretion would depend on the specific biological system in which it’s present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species . Furthermore, this compound is considered a green acid with low toxicity and is biodegradable , suggesting it may have less environmental impact compared to other strong acids.
Biochemical Analysis
Biochemical Properties
Methanedisulfonic acid plays a significant role in biochemical reactions due to its strong acidic nature. It is involved in esterification reactions and can act as a catalyst in various biochemical processes . This compound interacts with enzymes, proteins, and other biomolecules primarily through its sulfonic acid groups, which can form strong hydrogen bonds and ionic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The strong acidity of this compound can lead to changes in the pH of the cellular environment, which can affect enzyme activity and metabolic processes . Additionally, this compound can interact with cell membrane proteins, potentially impacting cell signaling and transport mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its sulfonic acid groups, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins . The compound’s strong acidity allows it to participate in proton transfer reactions, which can further influence biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and can degrade when exposed to moisture, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in alterations in cellular function, including changes in enzyme activity and metabolic flux . Stability studies have shown that this compound remains stable under dry conditions but can decompose when exposed to high temperatures or moisture .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a catalyst in biochemical reactions without causing significant adverse effects . At high doses, this compound can be toxic and may lead to adverse effects such as tissue damage and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfatases and sulfonatases, which can catalyze the breakdown of sulfonic acid groups . These interactions can affect metabolic flux and the levels of metabolites within the cell . This compound can also influence the production of sulfur-containing compounds, which are essential for various cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s strong acidity allows it to form ionic bonds with transport proteins, facilitating its movement across cell membranes . This compound can accumulate in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as lysosomes and mitochondria . Its activity and function can be affected by its subcellular localization, as the compound can interact with different biomolecules in distinct cellular environments . Targeting signals and post-translational modifications can direct this compound to specific compartments, where it can participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionic acid can be synthesized through the reaction of methane sulfonic acid with sulfur trioxide in the liquid phase. This reaction occurs in the absence of a catalyst and at temperatures ranging from 100°C to 150°C . The process is efficient and yields a high-purity product.
Industrial Production Methods: In industrial settings, methionic acid is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. The absence of a catalyst simplifies the process and reduces production costs.
Chemical Reactions Analysis
Types of Reactions: Methionic acid undergoes various chemical reactions, including:
Oxidation: Methionic acid can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form methane sulfonic acid.
Substitution: Methionic acid can participate in substitution reactions where its sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methane sulfonic acid.
Substitution: Various substituted sulfonic acids.
Scientific Research Applications
Methionic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Methionic acid derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Industry: Methionic acid is used in the production of detergents, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
Methionic acid is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
Methane sulfonic acid: Similar in structure but lacks the additional sulfonic acid group.
Sulfuric acid: Stronger acid but lacks the organic component.
Methionine: An amino acid with a sulfur-containing side chain, but different in function and application.
Methionic acid stands out due to its dual sulfonic acid groups, making it highly reactive and versatile in various chemical processes.
Properties
IUPAC Name |
methanedisulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUAWDUYWRUIIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060118 | |
Record name | Methanedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-40-2, 6291-65-2 | |
Record name | Methanedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium methionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanedisulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium methanedisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanedisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N1VUX48W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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